molecular formula C9H10ClNO B2730971 1-(3-Chloropyridin-2-yl)butan-1-one CAS No. 1700360-00-4

1-(3-Chloropyridin-2-yl)butan-1-one

Cat. No. B2730971
M. Wt: 183.64
InChI Key: HERPPZJKEDPSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropyridin-2-yl)butan-1-one is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloropyridin-2-yl)butan-1-one consists of a butanone group attached to a 3-chloropyridin-2-yl group . The InChI code for this compound is 1S/C9H10ClNO/c1-2-4-8(12)9-7(10)5-3-6-11-9/h3,5-6H,2,4H2,1H3 .


Physical And Chemical Properties Analysis

1-(3-Chloropyridin-2-yl)butan-1-one is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .

Scientific Research Applications

Tautomeric Mixtures and Hydrogen Bonds

Research by Ośmiałowski et al. (2002) delves into the equilibrium of tautomeric mixtures involving compounds similar to 1-(3-Chloropyridin-2-yl)butan-1-one. The study highlights the stabilization of planar, highly conjugated symmetrical enediols through multiple intramolecular hydrogen bonds, revealing insights into the preferred tautomeric forms and their stabilization mechanisms in solution and crystal form (Ośmiałowski et al., 2002).

Hetero-Association with Pyridine

Lomas et al. (2011) investigated the association of non-symmetrical diols, closely related to 1-(3-Chloropyridin-2-yl)butan-1-one, with pyridine. This study provides valuable information on the cooperative effects in these associations, contributing to a better understanding of the molecular interactions in such systems (Lomas et al., 2011).

Structural and Vibrational Studies

Kaya (2016) explored the structural, vibrational, NMR, and quantum chemical properties of flexible imine oximes, which include derivatives related to 1-(3-Chloropyridin-2-yl)butan-1-one. The research emphasizes the conformational behavior and spectroscopic properties of these compounds, offering insights into their potential biological activity and interactions (Kaya, 2016).

Synthesis and Mechanisms in Organic Chemistry

Heasley et al. (2002) described the synthesis and reaction mechanisms involving carbonyl-conjugated, acetylenic ketones, a category that encompasses compounds similar to 1-(3-Chloropyridin-2-yl)butan-1-one. Their work focuses on the addition of halogens and the resulting regioisomers, providing a detailed analysis of the reaction pathways and product stability (Heasley et al., 2002).

Luminescent Properties and Sensor Applications

Li et al. (2019) developed novel optical sensing structures utilizing lanthanide coordination, incorporating derivatives of 1-(3-Chloropyridin-2-yl)butan-1-one. This research highlights the potential of such compounds in creating sensitive and selective sensors for detecting chemical changes, offering a pathway for the development of advanced sensing technologies (Li et al., 2019).

properties

IUPAC Name

1-(3-chloropyridin-2-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-4-8(12)9-7(10)5-3-6-11-9/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERPPZJKEDPSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.